Cas no 73053-81-3 (1H-Indole,3-(2-ethyl-5-oxazolyl)-)

1H-Indole,3-(2-ethyl-5-oxazolyl)- is a heterocyclic compound combining indole and oxazole moieties, offering versatile reactivity for pharmaceutical and agrochemical applications. Its fused ring structure enhances binding affinity in bioactive molecules, making it valuable in drug discovery, particularly for targeting receptor interactions. The ethyl substituent on the oxazole ring improves lipophilicity, aiding membrane permeability in bioactive compounds. This scaffold is also useful in material science due to its electron-rich aromatic system, enabling applications in optoelectronic materials. Its synthetic flexibility allows for further functionalization, facilitating the development of novel derivatives with tailored properties. High purity and stability ensure reliable performance in research and industrial processes.
1H-Indole,3-(2-ethyl-5-oxazolyl)- structure
73053-81-3 structure
Product Name:1H-Indole,3-(2-ethyl-5-oxazolyl)-
CAS No:73053-81-3
MF:C13H12N2O
MW:212.247182846069
CID:564202
PubChem ID:127008
Update Time:2025-06-27

1H-Indole,3-(2-ethyl-5-oxazolyl)- Chemical and Physical Properties

Names and Identifiers

    • 1H-Indole,3-(2-ethyl-5-oxazolyl)-
    • 2-Ethyl-5-(1H-indol-3-yl)oxazole
    • Antibiotic APHE 1
    • APHE 1
    • Pimprinethine
    • 3-Ethyl-1H-pyrazolo(2,3-b)isoquinolin-9-one
    • CHEBI:207631
    • Pyrazolo(1,5-b)isoquinolin-9(1H)-one, 3-ethyl-
    • 73053-81-3
    • 1H-Indole, 3-(2-ethyl-5-oxazolyl)-
    • 2-Ethyl-5-(3-indolyl)oxazole
    • 3-(2-ETHYL-1,3-OXAZOL-5-YL)-1H-INDOLE
    • 2-ethyl-5-(1H-indol-3-yl)-1,3-oxazole
    • SCHEMBL4795203
    • DTXSID40932836
    • 146426-35-9
    • 2-Eioz
    • DB-203352
    • Inchi: 1S/C13H12N2O/c1-2-13-15-8-12(16-13)10-7-14-11-6-4-3-5-9(10)11/h3-8,14H,2H2,1H3
    • InChI Key: QWRZPVDPCWVPBI-UHFFFAOYSA-N
    • SMILES: O1C(CC)=NC=C1C1=CNC2C=CC=CC1=2

Computed Properties

  • Exact Mass: 212.09506
  • Monoisotopic Mass: 212.095
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 246
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 41.8Ų

Experimental Properties

  • Density: 1.206
  • Boiling Point: 412.6°Cat760mmHg
  • Flash Point: 209.1°C
  • Refractive Index: 1.635
  • PSA: 41.82

1H-Indole,3-(2-ethyl-5-oxazolyl)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
BAI LING WEI Technology Co., Ltd.
1740294-20MG
2-Ethyl-5-(1H-indol-3-yl)oxazole, 98%
73053-81-3 98%
20MG
¥ 2300 2021-07-08

Additional information on 1H-Indole,3-(2-ethyl-5-oxazolyl)-

Introduction to 1H-Indole,3-(2-ethyl-5-oxazolyl) and Its Significance in Modern Chemical Biology

1H-Indole,3-(2-ethyl-5-oxazolyl) (CAS No. 73053-81-3) is a structurally intriguing heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the indole family, a class of molecules widely recognized for their diverse biological activities and therapeutic potential. The presence of an oxazole moiety at the 3-position of the indole ring introduces unique electronic and steric properties, making it a valuable scaffold for designing novel bioactive molecules.

The structure of 1H-Indole,3-(2-ethyl-5-oxazolyl) features a fused system comprising an indole ring and an oxazole ring, which are connected through an ethyl linker. This specific arrangement imparts a combination of aromatic stability and functional reactivity, enabling the compound to interact with biological targets in a highly selective manner. The indole core is well-documented for its role in various physiological processes, including neurotransmission, immune responses, and antioxidant mechanisms. In contrast, the oxazole group is known for its ability to modulate enzyme activity and cellular signaling pathways.

Recent advancements in medicinal chemistry have highlighted the importance of 1H-Indole derivatives in drug discovery. The 3-(2-ethyl-5-oxazolyl) substitution pattern on the indole ring has been particularly studied for its potential to enhance binding affinity and pharmacokinetic properties. For instance, studies have demonstrated that this motif can improve solubility and metabolic stability, critical factors for successful drug development. The ethyl bridge between the indole and oxazole rings provides a flexible tether that allows for conformational adjustments, optimizing interactions with protein targets.

In the realm of bioactivity, 1H-Indole,3-(2-ethyl-5-oxazolyl) has shown promise in several therapeutic areas. Research indicates that this compound exhibits inhibitory effects on certain kinases and transcription factors, making it a candidate for anticancer applications. Additionally, its ability to modulate immune cell function suggests potential uses in immunomodulatory therapies. The oxazole moiety, in particular, has been implicated in interactions with biological membranes and ion channels, further expanding its therapeutic spectrum.

The synthesis of 1H-Indole derivatives such as this one often involves multi-step organic reactions that require precise control over reaction conditions. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the indole-oxazole linkage efficiently. The use of protecting group strategies ensures high selectivity and yield during synthetic transformations. Advances in computational chemistry have also facilitated the design of optimized synthetic routes by predicting reaction outcomes before experimental execution.

From a spectroscopic perspective, 1H-NMR and 13C-NMR spectroscopy are essential tools for characterizing the structure of 1H-Indole,3-(2-ethyl-5-oxazolyl). These techniques provide detailed information about the connectivity and environment of atoms within the molecule. Additionally, mass spectrometry confirms molecular weight and fragmentation patterns, while X-ray crystallography offers high-resolution structural insights when single crystals are available. These analytical methods collectively ensure the accurate identification and characterization of this compound.

The pharmacological evaluation of 1H-Indole derivatives typically involves in vitro assays to assess their interaction with biological targets. High-throughput screening (HTS) platforms have been instrumental in identifying lead compounds with desirable activity profiles. Once promising candidates are identified, further studies focus on optimizing their pharmacokinetic properties through structure-based drug design (SBDD). This approach leverages computational models to predict how structural modifications will affect biological activity.

In recent years, there has been growing interest in exploring the synthetic utility of heterocyclic compounds like those derived from indole and oxazole scaffolds. The development of novel synthetic methodologies has enabled access to increasingly complex derivatives with tailored functionalities. For example, transition-metal-catalyzed reactions have opened up new possibilities for constructing intricate molecular architectures efficiently. Such advancements are crucial for accelerating drug discovery pipelines.

The environmental impact of chemical synthesis is also a critical consideration in modern pharmaceutical research. Green chemistry principles emphasize sustainable practices that minimize waste generation and hazardous exposures during production processes. Techniques such as catalytic asymmetric synthesis offer environmentally friendly alternatives to traditional methods while maintaining high yields and selectivity.

Future directions in studying compounds like 1H-Indole,3-(2-ethyl-5-oxazolyl) may include exploring their roles as probes or tools in biochemical research. By understanding how these molecules interact with cellular components at a molecular level, researchers can gain insights into disease mechanisms and develop innovative therapeutic strategies. Collaborative efforts between chemists,biologists,and clinicians will be essential to translate laboratory findings into clinical applications effectively.

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